Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester
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Overview
Description
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is a compound that combines the structural features of benzoic acid, chloro-substituted benzene, and triazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester typically involves the reaction of 4-chlorobenzoic acid with 2-(1H-1,2,4-triazol-1-yl)ethanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as dichloromethane or toluene . The esterification process can be catalyzed by acidic catalysts like sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid
Reduction: 2-(1H-1,2,4-triazol-1-yl)ethanol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt critical biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ester group.
4-chlorobenzoic acid: Similar structure but lacks the triazole moiety.
2-(1H-1,2,4-triazol-1-yl)ethanol: Similar structure but lacks the benzoic acid moiety.
Uniqueness
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro-substituted benzene ring and the triazole moiety allows for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
66760-20-1 |
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Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H10ClN3O2/c12-10-3-1-9(2-4-10)11(16)17-6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2 |
InChI Key |
DYQIDVPSGGVAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCN2C=NC=N2)Cl |
Origin of Product |
United States |
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